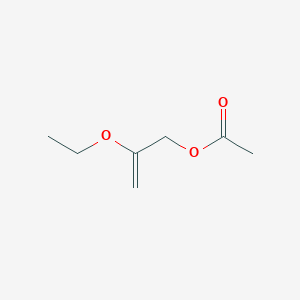

2-Ethoxyprop-2-enyl acetate

Description

Contextualization within Unsaturated Ester and Enol Ether Systems

To understand the chemical nature of 2-Ethoxyprop-2-enyl acetate (B1210297), it is essential to first consider the two primary functional systems it comprises: unsaturated esters and enol ethers.

Unsaturated Esters:

α,β-Unsaturated esters are a class of organic compounds characterized by an ester group conjugated with a carbon-carbon double bond. fiveable.me This conjugation creates a delocalized π-system that significantly influences the molecule's reactivity. The electron-withdrawing nature of the ester's carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition. fiveable.me Furthermore, the double bond can undergo electrophilic addition, and the ester group itself can participate in reactions such as hydrolysis and transesterification. wikipedia.org Unsaturated esters are key building blocks in the synthesis of many biologically active molecules and polymers. nih.govresearchgate.net

Enol Ethers:

Enol ethers are alkenes that have an alkoxy group attached to one of the carbons of the double bond. wikipedia.org The oxygen atom of the alkoxy group is able to donate electron density to the double bond through resonance, making the double bond electron-rich. alfa-chemistry.comwiley.com This increased electron density makes enol ethers particularly susceptible to attack by electrophiles. wikipedia.org They are versatile intermediates in organic synthesis, participating in reactions such as hydrolysis to form ketones, cycloaddition reactions, and as precursors to various functional groups. researchgate.netnih.gov

2-Ethoxyprop-2-enyl acetate uniquely combines these two functionalities. The interplay between the electron-withdrawing character of the acetate group and the electron-donating nature of the ethoxy group across the same double bond is expected to give rise to complex and nuanced reactivity.

Structural Classification and Functional Group Analysis of this compound

The systematic IUPAC name for this compound is acetic acid 2-ethoxyprop-2-enyl ester. Its molecular structure consists of a three-carbon propene backbone. At position 2, there is an ethoxy group (-OCH2CH3) attached to the double bond, forming the enol ether moiety. Also at position 2, an acetate group (-OCOCH3) is attached, creating the vinylic acetate functionality, which is a subtype of unsaturated esters.

| Property | Value |

|---|---|

| IUPAC Name | acetic acid 2-ethoxyprop-2-enyl ester chemsynthesis.com |

| Molecular Formula | C7H12O3 |

| Functional Groups | Enol Ether, Vinylic Acetate (Unsaturated Ester) |

The key functional groups and their expected influence on the molecule's reactivity are:

Enol Ether (C=C-O-Et): The ethoxy group donates electron density to the double bond, making it nucleophilic and reactive towards electrophiles. wikipedia.org

Vinylic Acetate (C=C-O-C=O): The acetate group is an electron-withdrawing group, which would typically make the double bond more electrophilic. fiveable.me

The simultaneous presence of both an electron-donating and an electron-withdrawing group on the same carbon of the double bond creates a push-pull system. This electronic arrangement is likely to significantly modulate the reactivity of the alkene, potentially allowing for either electrophilic or nucleophilic attack depending on the reaction conditions and the nature of the attacking species.

Historical Development and Significance of Related Vinylic Acetates and Enol Ethers

The study of this compound is built upon a long history of research into its constituent functional groups: vinylic acetates and enol ethers.

Vinylic Acetates:

The most fundamental vinylic acetate, vinyl acetate, was first synthesized in 1912 by the German chemist Fritz Klatte. nih.govwikipedia.orgacs.org Klatte discovered that vinyl acetate could be produced by the addition of acetic acid to acetylene (B1199291) using mercury salts as catalysts. wikipedia.orgwikipedia.org He also noted its propensity to polymerize, laying the groundwork for the development of polyvinyl acetate (PVAc). nih.govwacker.com This polymer, initially produced in 1924, found widespread use as an adhesive and later as a binder in waterborne paints. nih.govwacker.com The development of vinyl acetate and its polymers was a significant milestone in the burgeoning field of polymer chemistry.

Enol Ethers:

The synthesis and study of enol ethers also have roots in the early 20th century. Wislicenus was among the first to prepare ethyl vinyl ether and investigate its reactions, including halogenation, hydrolysis, and polymerization. alfa-chemistry.com Enol ethers were recognized as "activated" or electron-rich olefins due to the electron-donating nature of the alkoxy substituent. alfa-chemistry.com This property made them valuable substrates for a variety of organic transformations. alfa-chemistry.com Over the years, numerous methods for the synthesis of enol ethers have been developed, including the Wittig reaction, elimination reactions, and transition metal-catalyzed reactions. orgsyn.org They have become important intermediates in the synthesis of complex organic molecules, including natural products. wiley.com

The synthesis of a molecule like this compound, which combines both of these historically significant functional groups, represents a more advanced stage in organic synthesis, where the focus is on creating multifunctional molecules with tailored reactivity for specific synthetic applications. While specific research on this compound is not extensively published, its existence points to the ongoing exploration of novel chemical structures and their potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76524-71-5 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-ethoxyprop-2-enyl acetate |

InChI |

InChI=1S/C7H12O3/c1-4-9-6(2)5-10-7(3)8/h2,4-5H2,1,3H3 |

InChI Key |

PLNQLUGDZHDPRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)COC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxyprop 2 Enyl Acetate and Analogs

Regio- and Stereoselective Synthesis of the Enol Ether Moiety

The formation of the enol ether is a critical step in the synthesis of 2-ethoxyprop-2-enyl acetate (B1210297). The placement and stereochemistry of the double bond are paramount for the desired reactivity and properties of the final compound.

Direct Acetylation Strategies for 2-Ethoxyprop-2-enol Precursors

Direct acetylation of a 2-ethoxyprop-2-enol precursor is a straightforward approach to introduce the acetate group. This method relies on the availability of the corresponding enol. The synthesis of precursors like (E)-3-ethoxyprop-2-en-1-ol has been achieved through the reduction of (E)-methyl 3-ethoxyacrylate. core.ac.uk Once the enol precursor is obtained, acetylation can be carried out using standard acetylating agents.

Vinyl Ether Formation via Catalytic Processes

Catalytic methods offer versatile and efficient routes to vinyl ethers. catalysis.blog Transition metal catalysts, particularly those based on iridium and palladium, have been instrumental in this area.

One notable method involves the iridium-catalyzed reaction of alcohols with vinyl acetate. acs.org This process allows for the synthesis of a wide variety of vinyl ethers from both primary and secondary alcohols in good to excellent yields. acs.org The reaction proceeds through an addition-elimination sequence, where the alcohol adds to the vinyl acetate, followed by the elimination of acetic acid. acs.org

Another powerful technique is the palladium-catalyzed transfer vinylation. acs.org This method uses an in-situ-formed, air-stable palladium catalyst to facilitate the transfer of a vinyl group from a donor, such as butyl vinyl ether, to an alcohol. acs.org A key advantage is the ability to vinylate primary, secondary, and even tertiary alcohols, as well as allylic alcohols. acs.org

A more recent development utilizes calcium carbide as an acetylene (B1199291) source in the presence of a superbasic catalytic system like KOH/DMSO. rsc.org This approach provides a safe and convenient way to synthesize vinyl ethers from various alcohols. rsc.org

| Catalyst System | Substrate Scope | Key Features |

| [Ir(cod)Cl]₂ / Na₂CO₃ | Primary and secondary alcohols, phenols | High efficiency and broad applicability. acs.org |

| Pd(OAc)₂ / Ligand | Primary, secondary, and tertiary alcohols | Utilizes an air-stable catalyst and allows for transfer vinylation. acs.org |

| KOH / DMSO / CaC₂ | Primary and secondary alcohols | Uses calcium carbide as a safe acetylene source. rsc.org |

| Mercury Catalysts | Alcohols | Requires heating and distillation of the azeotrope. wiley.com |

Olefination Reactions for Alkene and Enol Ether Construction (e.g., Horner-Wadsworth-Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, prized for its ability to form carbon-carbon double bonds with high stereoselectivity, predominantly yielding (E)-alkenes. thieme-connect.comwikipedia.org This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org

The HWE reaction's versatility has been showcased in the synthesis of complex natural products. thieme-connect.comconicet.gov.ar Modifications to the standard conditions, such as the use of specific bases and additives, can influence the stereochemical outcome, with some protocols favoring the formation of (Z)-alkenes. researchgate.nettcichemicals.com For instance, the use of bis(trifluoroethyl)phosphonoacetate with a strong dissociating base can lead to almost exclusive formation of Z-selective alkenes. researchgate.net

The HWE reaction can be applied to the synthesis of α,β-unsaturated esters and enones, which are valuable intermediates. conicet.gov.ar While direct synthesis of enol ethers using a standard HWE approach is less common, related methodologies can be employed to construct the necessary olefinic bond that can be later converted to an enol ether.

Construction of the Prop-2-enyl Framework

The prop-2-enyl (allyl) group is a key structural feature. Its synthesis can be achieved through various methods, including functionalizing an existing allylic position or creating the double bond through elimination reactions.

Allylic Functionalization Approaches

Allylic functionalization involves the introduction of a new group at a position adjacent to a double bond. This can be achieved through several catalytic strategies.

Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.org More recent advancements have focused on the direct C-H functionalization of unactivated alkenes. researchgate.net For instance, visible-light-induced palladium catalysis enables the allylic functionalization of both terminal and internal alkenes. acs.org These methods provide a modular and efficient route to complex allylic structures.

Direct trimetalation of bis(prop-2-enyl)methanol has also been reported as a convenient method for allylic functionalization. uni-freiburg.deresearchgate.net

Elimination Reactions for Alkene Formation

Elimination reactions are a fundamental strategy for introducing double bonds into a molecule. masterorganicchemistry.com The two most common mechanisms are the E1 and E2 reactions. iitk.ac.in

Dehydrohalogenation: This involves the removal of a hydrogen halide (HX) from an alkyl halide, typically using a strong base. pressbooks.pub

Dehydration: This process removes a molecule of water from an alcohol, usually in the presence of a strong acid. pressbooks.pub

The regioselectivity of elimination reactions is often governed by Zaitsev's rule , which predicts that the major product will be the more substituted (and therefore more stable) alkene. masterorganicchemistry.com However, the stereochemical requirements of the E2 reaction, which prefers an anti-periplanar arrangement of the departing hydrogen and leaving group, can sometimes lead to the formation of the less substituted alkene (the Hofmann product). iitk.ac.in In substituted cyclohexanes, for example, an E2 elimination requires a trans-diaxial arrangement of the leaving group and a β-hydrogen. iitk.ac.in

The choice of base and solvent can significantly influence the reaction pathway. Strong, non-nucleophilic bases favor elimination over substitution. Polar aprotic solvents can increase the rate of E2 reactions. iitk.ac.in

| Reaction Type | Substrate | Reagents | Key Principle |

| Dehydrohalogenation | Alkyl halide | Strong base (e.g., KOH) | Removal of HX to form an alkene. pressbooks.pub |

| Dehydration | Alcohol | Strong acid (e.g., H₂SO₄) | Removal of H₂O to form an alkene. pressbooks.pub |

Convergent and Divergent Synthetic Pathways for 2-Ethoxyprop-2-enyl Acetate

The efficient construction of this compound and its analogs can be achieved through both convergent and divergent synthetic strategies. These approaches offer flexibility in accessing the target molecule and a diverse range of related compounds from common intermediates.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.gov This methodology is particularly valuable for creating analogs of this compound with varied substitution patterns. A key intermediate for a divergent approach could be a functionalized precursor that allows for selective modifications. For example, a suitably protected and functionalized propene derivative could undergo a series of reactions, such as selective oxidation, substitution, and elimination, to yield this compound and its analogs. The versatility of this strategy is demonstrated in the synthesis of diverse ketone scaffolds from common enol derivatives through nickel-catalyzed reductive alkenylation, highlighting how a single class of starting material can lead to a wide array of products. nih.gov

Metal-Catalyzed Synthetic Routes

Metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of this compound is no exception. Various transition metals and Lewis acids have been employed to facilitate key bond-forming reactions, offering high efficiency and selectivity.

Palladium catalysts are particularly prominent in the synthesis of enol acetates and their derivatives. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, provide a powerful tool for the formation of the carbon-carbon backbone of this compound.

The Stille cross-coupling reaction involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.org For the synthesis of this compound, this could involve the coupling of an ethoxyvinylstannane reagent with an acetyl-containing electrophile. A notable example is the synthesis of tributyl(1-ethoxyprop-1-enyl)stannane from 1-ethoxyprop-1-ene, which can then be used in Stille couplings. caltech.educaltech.edu The reaction of such activated α-ethoxyvinylstannanes with suitable partners provides a direct route to the desired enol ether structure. caltech.educaltech.edu

Palladium-catalyzed allylic substitution also offers a pathway to related structures. For example, 2-alkoxy allylic acetates can undergo allylic substitution to form enol ethers, which can be subsequently hydrolyzed to ketones. nih.gov Furthermore, the palladium-catalyzed cross-coupling of enol acetates of α-bromo ketones with organoboron compounds has been shown to be an effective method for synthesizing stereodefined enol acetates. oup.comoup.com This methodology could be adapted for the synthesis of this compound by choosing appropriate starting materials. The general conditions for such reactions often involve a palladium catalyst like Pd(PPh₃)₄ and a base. oup.com

Below is a table summarizing representative conditions for palladium-catalyzed cross-coupling reactions relevant to the synthesis of enol acetates.

| Catalyst System | Reactants | Solvent | Conditions | Product Type | Yield (%) | Reference |

| Pd(PPh₃)₄ / K₃PO₄ | Enol acetate of α-bromo ketone, Arylboronic acid | Dioxane | 80 °C, 5 h | Aryl-substituted enol acetate | High | oup.com |

| Pd(OAc)₂ / PPh₃ | 2-B(pin)-substituted allylic acetate, Iodobenzene | THF/H₂O | 70 °C | 2-Aryl-substituted allylic acetate | 90 | nih.gov |

| Ni(COD)₂ / IMes·HCl / KOH | Trimethylanilinium salt, α-ethoxyvinylstannane | Dioxane | 80 °C | Ethyl ketone derivative | 38 | caltech.educaltech.edu |

This table presents a selection of reported palladium-catalyzed reactions for the synthesis of enol acetates and related structures, which could be adapted for the synthesis of this compound.

Lewis acids play a crucial role in many organic transformations by activating substrates towards nucleophilic attack. wikipedia.orgnumberanalytics.comnumberanalytics.com In the context of enol acetate synthesis, Lewis acids can catalyze the acylation of enol ethers or the rearrangement of appropriate precursors. While specific examples for the direct synthesis of this compound are not extensively documented, the general principles of Lewis acid catalysis are applicable.

One common application is in Friedel-Crafts acylation reactions , where a Lewis acid like aluminum chloride (AlCl₃) is used to generate a highly electrophilic acylium ion from an acyl chloride or anhydride. saskoer.caorganic-chemistry.org This acylium ion can then be attacked by a nucleophile. In a related sense, a Lewis acid could be used to promote the acylation of an ethoxypropene derivative.

Furthermore, Lewis acids such as copper(II) triflate (Cu(OTf)₂) have been shown to be efficient catalysts for the acylation of alcohols under mild conditions. organic-chemistry.orgresearchgate.net This methodology could potentially be extended to the synthesis of enol acetates from the corresponding enols or their synthetic equivalents. The use of Lewis acids can offer advantages in terms of reaction rates and selectivity. numberanalytics.com For instance, Ti(Oi-Pr)₄ has been used in cooperative catalysis with N-heterocyclic carbenes to achieve highly stereoselective annulation reactions involving homoenolates. organic-chemistry.org

Mercury(II) salts have historically been used to mediate a variety of organic reactions, including the formation of enol ethers and esters. thieme-connect.de Although their use has diminished due to toxicity concerns, the methodologies remain relevant from a historical and mechanistic perspective.

Mercury(II) acetate, for example, can catalyze the exchange between vinyl ethers and alcohols, a process that can be coupled with a Claisen rearrangement. reddit.com More specifically, mercury-catalyzed cyclization of alkynoic acids has been employed to synthesize haloenol lactones. mdpi.com For instance, treatment of 5-chloro-4-pentynoic acid with a catalytic amount of Hg(OAc)₂ yields the corresponding (Z)-haloenol lactone. mdpi.com Acyclic (Z)-β-iodoenol acetates have also been synthesized through the reaction of internal alkynes with a combination of Hg(OAc)₂ and iodine. mdpi.com

Mercury(II)-induced cyclization of acetylenic alcohols provides a direct route to enol ethers. acs.org The regioselectivity of the mercury(II) addition to the alkyne can be influenced by the stereochemistry of the starting material, leading to either exocyclic or endocyclic enol ethers. beilstein-journals.orgresearchgate.net These methods demonstrate the potential of mercury(II) catalysis in constructing the core structure of this compound from suitable acetylenic precursors.

| Mercury Salt | Reactants | Product Type | Yield (%) | Reference |

| Hg(OAc)₂ (10 mol%) | 5-Chloro-4-pentynoic acid | (Z)-Haloenol lactone | 40-69 | mdpi.com |

| Hg(OAc)₂ / I₂ | Internal alkyne | (Z)-β-Iodoenol acetate | - | mdpi.com |

| Hg(II) salt | cis-Acetylenic alcohol | Exocyclic enol ether | - | beilstein-journals.orgresearchgate.net |

| Hg(II) salt | trans-Acetylenic alcohol | Endocyclic enol ether | - | beilstein-journals.orgresearchgate.net |

This table summarizes representative mercury-mediated reactions for the synthesis of enol esters and ethers.

Ruthenium complexes are effective catalysts for Atom Transfer Radical Addition (ATRA) reactions, which involve the addition of an organic halide across a double or triple bond. chimia.chnih.govuliege.be This methodology can be applied to the synthesis of functionalized alkenes and, by extension, could be a route to precursors of this compound.

Ruthenium catalysts, such as RuCl₂(PPh₃)₃, can also promote the addition of carboxylic acids to terminal alkynes, providing a direct and selective synthesis of enol esters. ugent.beacs.org This reaction typically proceeds with anti-Markovnikov selectivity to afford the corresponding enol ester. The application of this method to the reaction of propyne (B1212725) with acetic acid in the presence of an ethoxy source, or the reaction of ethoxyacetylene with acetic acid, could potentially yield this compound. The catalytic cycle is believed to involve the formation of a ruthenium-vinylidene intermediate.

Organometallic Reagent Applications in the Synthesis of this compound (e.g., Stannane (B1208499) Intermediates)

Organometallic reagents are indispensable in modern organic synthesis for the formation of carbon-carbon bonds. Organostannanes, in particular, have proven to be valuable intermediates in the synthesis of complex molecules, including enol ethers.

As mentioned in the context of the Stille reaction, stannane intermediates such as tributyl(1-ethoxyprop-1-enyl)stannane are highly effective reagents for introducing the ethoxyvinylidene moiety. caltech.educaltech.edu This stannane can be prepared from the commercially available 1-ethoxyprop-1-ene via lithiation and subsequent quenching with tributyltin chloride. caltech.educaltech.edu The resulting organostannane is a stable and versatile building block that can be coupled with a variety of electrophiles under palladium catalysis to generate the target enol ether structure. The use of such activated vinyl stannanes in cross-coupling reactions represents a key strategy for the convergent synthesis of this compound and its derivatives. caltech.educaltech.edu

Asymmetric Synthesis and Chiral Induction in Analogs

The generation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. uwindsor.ca For analogs of this compound, which possess prochiral centers, the development of asymmetric synthetic routes is crucial for accessing enantiomerically enriched or pure compounds. Research in this area leverages various strategies, including the use of chiral catalysts, chiral auxiliaries, and stereoselective rearrangements, to control the three-dimensional arrangement of atoms during the formation of new chiral centers. uwindsor.cayork.ac.uk

A significant focus has been on the transition-metal-catalyzed asymmetric allylic substitution reactions. These methods provide a powerful means to construct chiral molecules from racemic or achiral starting materials. acs.org Iridium and palladium complexes, in particular, have emerged as highly effective catalysts for the enantioselective synthesis of substituted allylic compounds, which are structural relatives of this compound. acs.orgnih.gov

Iridium-catalyzed allylic substitution has proven to be a robust method for the regio- and enantioselective transformation of racemic branched allylic acetates. acs.org For instance, air- and water-stable π-allyliridium C,O-benzoate complexes modified with chiral ligands like (S)-tol-BINAP can catalyze the allylic amination of racemic branched alkyl-substituted allylic acetates with high enantioselectivity. nih.gov These reactions typically proceed with high yields and excellent levels of regio- and enantiocontrol, favoring the formation of branched products. nih.gov This methodology is applicable to a diverse range of alkyl-substituted allylic acetates, demonstrating its potential for creating chiral analogs. acs.org

| Allylic Acetate Substrate | Amine Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| α-Methyl allyl acetate | Primary (hetero)aromatic amines | (S)-Ir-II (5 mol%) | Good to Excellent | High |

| α-Methyl allyl acetate | Secondary (hetero)aromatic amines | (S)-Ir-II (5 mol%) | Good to Excellent | High |

| (S)-Citronellol-derived allylic acetate | Heteroaromatic amine (3m) | (S)-Ir-II or (R)-Ir-II | Good | Good (diastereoselectivity) |

Similarly, palladium-catalyzed reactions offer a complementary approach. The kinetic resolution of unsymmetrical allyl acetates using palladium catalysts is an effective strategy for synthesizing enantiomerically enriched 3-substituted γ-butenolides and furanones. nih.govwiley.com This process involves the selective reaction of one enantiomer of a racemic allylic acetate with a nucleophile, leaving the unreacted enantiomer in high enantiomeric excess. wiley.com

Another sophisticated approach involves the use of chiral Brønsted acids to mediate the hydrocyanation of vinyl ethers, which are structurally related to the enol ether moiety of this compound. nih.gov This method allows for the creation of enantiomerically enriched products by protonating the vinyl ether with a chiral acid to form a chiral ion pair, which is then attacked by a nucleophile like trimethylsilyl (B98337) cyanide (Me₃SiCN). nih.gov The reaction demonstrates that asymmetric induction is possible even in bimolecular nucleophilic additions to oxocarbenium ions, a traditionally challenging transformation. nih.gov

| Vinyl Ether Substrate | Catalyst | Conditions | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Generic Vinyl Ether | Thiophosphoryl triflimide (3 mol%) | CH₂Cl₂, Me₃SiCN, 0 °C | - | 57.5:42.5 |

| (R)-Phenethyl vinyl ether | Chiral Phosphoric Acid (26) | Me₃SiCN, PhOH | - | High diastereoselectivity |

| (S)-Phenethyl vinyl ether | Chiral Phosphoric Acid (26) | Me₃SiCN, PhOH | - | Low diastereoselectivity |

Chiral auxiliaries also provide a reliable method for inducing chirality. york.ac.uk In this strategy, an achiral substrate is covalently bonded to an enantiomerically pure molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the chiral product. york.ac.uk For analogs containing a vinyl ether component, cycloaddition reactions with dienophiles can be controlled by attaching a chiral alkoxy group. cdnsciencepub.com The steric bulk of the chiral auxiliary effectively blocks one face of the dienophile, leading to a diastereoselective cycloaddition. The diastereoselectivity of such Diels-Alder reactions has been shown to increase with the steric hindrance of the chiral group. cdnsciencepub.com

Finally, carbanion-accelerated Claisen rearrangements of allyl vinyl ethers bearing chiral auxiliaries, such as 1,3,2-oxazaphosphorinanes, represent another pathway for asymmetric induction. nih.gov These rearrangements can proceed rapidly at room temperature with high yields and stereoselectivity, allowing for the formation of multiple new stereogenic centers with excellent control. nih.gov

Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Ethoxyprop 2 Enyl Acetate

Mechanistic Studies of Enol Ether Reactivity

Enol ethers, including 2-ethoxyprop-2-enyl acetate (B1210297), are electron-rich alkenes due to the electron-donating nature of the alkoxy group. wikipedia.org This inherent nucleophilicity dictates their reactivity towards a variety of electrophiles. wikipedia.orgwiley.com Their ambiphilic nature allows them to react as nucleophiles at the β-position and as electrophiles at the α-position, depending on the reaction partner. wiley.com

Electrophilic Additions and Substitutions with Nucleophiles

The electron-rich C=C double bond of enol ethers readily reacts with strong electrophiles. bham.ac.ukmakingmolecules.com In the presence of an acid catalyst, nucleophiles attack the α-position of the enol ether. wiley.com This reactivity is a cornerstone of their synthetic utility. For instance, silyl (B83357) enol ethers, which are less basic but also less nucleophilic than metal enolates, react with potent electrophiles like tertiary carbocations generated from alkyl halides in the presence of a strong Lewis acid. bham.ac.ukmakingmolecules.com This is analogous to Friedel-Crafts alkylation reactions. bham.ac.uk

The reaction often proceeds through an initial protonation or activation of the electrophile, which then attacks the β-carbon of the enol ether. This generates an oxonium ion intermediate, which is then intercepted by a nucleophile. makingmolecules.com

Table 1: Examples of Electrophilic Reactions of Enol Ethers

| Electrophile Type | Nucleophile | Product Type | Mechanistic Feature |

|---|---|---|---|

| Activated Aldehyde (with Lewis Acid) | (Silyl enol ether itself) | β-Hydroxy Ketone (after hydrolysis) | Mukaiyama aldol (B89426) reaction; activation of the carbonyl group is crucial. makingmolecules.com |

| Activated Alkyl Halide (with Lewis Acid) | (Silyl enol ether itself) | α-Alkylated Ketone (after hydrolysis) | Formation of a highly reactive carbocationic electrophile. bham.ac.ukmakingmolecules.com |

Radical Pathways and Enol Ether Radical Cation Intermediates

Enol ethers are excellent electron donors and can undergo single-electron transfer (SET) to form enol ether radical cations (EE•+). acs.orgnih.govbeilstein-journals.org These intermediates are highly reactive and can participate in various transformations, including cycloadditions and couplings. nih.govbeilstein-journals.orgresearchgate.netwustl.edu The generation of these radical cations can be achieved through thermal, photochemical, or electrochemical methods. acs.orgnih.govbeilstein-journals.org

For example, the reaction of enol silyl ethers with tetranitromethane (TNM) proceeds through an electron donor-acceptor (EDA) complex, which upon excitation leads to a radical ion triad. acs.org The subsequent fast homolytic coupling of the enol ether radical cation with a nitrogen dioxide radical (NO2•) yields an α-nitro ketone. acs.org

Enol ether radical cations are electrophilic and can react with nucleophiles or act as strong oxidants. thieme-connect.de They are implicated in stepwise radical cation Diels-Alder reactions, offering pathways that are distinct from traditional concerted mechanisms. nih.govbeilstein-journals.org However, these radical cations are also susceptible to side reactions like elimination and polymerization, which can compete with the desired cyclization pathways. researchgate.netwustl.edu

Table 2: Reactivity of Enol Ether Radical Cations (EE•+)

| Reaction Type | Reactant(s) | Intermediate(s) | Product Type |

|---|---|---|---|

| α-Nitration | Enol silyl ether, Tetranitromethane | [ESE•+, NO2•, C(NO2)3-] | α-Nitro Ketone |

| Anodic Olefin Coupling | Enol ether, second nucleophile | Radical cation | Complex cyclic compounds |

Brønsted Acidity of γ-Positioned Hydrogen Atoms in Enol Ethers

The hydrogen atoms at the γ-position (the carbon adjacent to the double bond) of enol ethers exhibit Brønsted acidity. thieme-connect.de Deprotonation at this site can occur, although it is less common than reactions at the double bond. The resulting anion can be stabilized by resonance. The acidity at this position is a factor in certain reaction pathways, particularly in the presence of strong bases. thieme-connect.de

The acidity of related catalytic intermediates has been studied to understand side-product formation in reactions like the hydrogenation of acid-sensitive enol ethers. nih.govacs.org For example, iridium-based catalysts used in hydrogenation can become Brønsted acidic under reaction conditions, leading to undesired reactions if the substrate is acid-labile. nih.govacs.orgresearchgate.net The choice of ligand on the metal catalyst can significantly influence the acidity of the intermediate, with differences of several pKa units observed. nih.gov

In the context of 2-ethoxyprop-2-enyl acetate, the methyl group is at the γ-position. While direct deprotonation is not its most prominent reaction, this acidity can influence reaction outcomes in strongly basic or certain catalytic environments.

Reactions Involving the Acetate Ester Group of this compound

The acetate group in this compound introduces another layer of reactivity, primarily centered on its ester functionality and its potential to act as a leaving group.

Hydrolytic Stability and Transesterification Reactions

Esters, including acetates, are susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an alcohol. The stability of the acetate group in this compound would be subject to these typical ester reactions. The rate of hydrolysis is dependent on factors such as pH and temperature.

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is also a characteristic reaction. For example, vinyl acetate is widely used in iridium-catalyzed transesterification reactions to prepare other vinyl ethers. wikipedia.org Similarly, the acetate group of this compound could potentially undergo transesterification in the presence of an alcohol and a suitable catalyst.

Acetate as a Leaving Group in Substitution Processes

The acetate anion is generally considered a poor to moderate leaving group in nucleophilic substitution reactions because it is the conjugate base of a weak acid (acetic acid). uleth.ca For a substitution reaction to occur, the leaving group's ability to depart is crucial. Good leaving groups are typically weak bases. masterorganicchemistry.com

However, the departure of the acetate can be facilitated under certain conditions. In palladium-catalyzed allylic substitution reactions, an allylic acetate can serve as a substrate. The palladium catalyst activates the system, enabling the departure of the acetate and the subsequent attack of a nucleophile. diva-portal.org

Furthermore, the conversion of a poor leaving group into a good one is a common synthetic strategy. libretexts.org While direct displacement of the acetate in this compound by a nucleophile via a simple SN1 or SN2 mechanism might be difficult, the allylic nature of the acetate group makes it susceptible to transition-metal-catalyzed substitutions. In such reactions, the metal center coordinates to the double bond, facilitating the ionization of the acetate group and forming a π-allyl-metal intermediate, which is then attacked by a nucleophile.

In some cases involving carbocation intermediates, the initial departure of a leaving group can be followed by rearrangement to a more stable carbocation before the nucleophile attacks, leading to products with an unexpected regiochemistry. libretexts.orgpressbooks.pub Given the allylic structure of this compound, the formation of a resonance-stabilized allylic cation could be a potential pathway in substitution reactions under strongly ionizing conditions.

Reactivity of the Carbon-Carbon Double Bond

The presence of a carbon-carbon double bond in this compound makes it a versatile substrate for various addition reactions. The electron-donating ethoxy group attached to the double bond influences its reactivity and regioselectivity in these transformations.

This compound can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. While specific studies on this compound itself are not extensively detailed, the reactivity of similar alkoxy-substituted alkenes provides insight. For instance, related compounds like 1-ethoxy-1-propene are known to undergo [4+2] and [2+2] cycloaddition reactions. chemicalbook.com In a broader context, the Diels-Alder reaction of electron-rich dienophiles with dienes is a well-established synthetic strategy. uib.no For example, the reaction of 1,1-diethoxybut-3-yn-2-one (B1403671) with various dienes demonstrates the principle of cycloaddition, where the regioselectivity is governed by the electronic properties of the substituents. uib.no Similarly, (2-ethoxyprop-2-en-1-ylidene)(triphenyl)phosphorane has been used in cycloaddition reactions to synthesize azulene (B44059) derivatives. thieme-connect.de

The carbon-carbon double bond in this compound is susceptible to hydrogenation, a process that saturates the double bond to form the corresponding alkane. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst. Catalysts commonly employed for such reactions include palladium, platinum, or nickel. google.com The hydrogenation of esters is a well-studied field, often utilizing copper-based catalysts, which are highly active for the hydrogenation of C=O bonds but less so for C-C bond cleavage. encyclopedia.pub While specific conditions for this compound are not detailed in the provided results, the general principles of alkene hydrogenation are applicable. Reductive transformations can also be accomplished using other reagents. For instance, reductive dehalogenation of related gem-dihalocyclopropanes can be achieved with reagents like tributyltin hydride or lithium aluminium hydride. core.ac.uk

Cyclopropanation involves the addition of a carbene or carbenoid to the double bond of this compound to form a cyclopropane (B1198618) ring. This reaction is a fundamental method for synthesizing three-membered rings. Various methods exist for generating the carbene species, including the decomposition of diazo compounds, often catalyzed by transition metals like rhodium(II) or copper. researchgate.net Another common method is the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple. A novel two-step method involves a ruthenium-catalyzed atom transfer radical addition (ATRA) followed by a reductive coupling with magnesium to yield cyclopropanes. chimia.ch While direct examples with this compound are scarce in the search results, the general reactivity of alkenes in cyclopropanation reactions is well-documented. core.ac.uk

Rearrangement Processes and Isomerization Pathways

This compound and related structures can undergo various rearrangement and isomerization reactions, often catalyzed by acids or transition metals. For example, the Ireland-Claisen rearrangement is a powerful tool for the synthesis of γ,δ-unsaturated carboxylic acids from allylic esters. core.ac.uk This thieme-connect.dethieme-connect.de-sigmatropic rearrangement proceeds through a silyl ketene (B1206846) acetal (B89532) intermediate. While not a direct rearrangement of this compound itself, it illustrates a common pathway for related allylic systems.

Isomerization of the double bond is another possible transformation. For instance, H₂-activated iridium complexes have been used to catalyze the isomerization of allyl alkyl ethers to the corresponding (E)-propenyl ethers. chemicalbook.com In the context of related borane (B79455) chemistry, the transfer of allylic groups from one boron atom to another can occur with rearrangement, proceeding through a six-membered transition state. thieme-connect.de Carbocationic rearrangements, such as Wagner-Meerwein shifts, are also common in organic chemistry, where an initial carbocation can rearrange to a more stable one through the migration of an alkyl or aryl group. msu.edu

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of both a carbon-carbon double bond and an acetate group in this compound raises questions of chemo- and regioselectivity in reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation in an addition reaction.

In reactions involving nucleophiles or electrophiles, the electronic nature of the substituents on the double bond plays a crucial role. The electron-donating ethoxy group makes the double bond electron-rich and directs electrophilic attack to the carbon atom not bearing the ethoxy group.

In the context of more complex transformations, such as those involving organometallic reagents, chemo- and regioselectivity are paramount. For example, in palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions can dictate the outcome. thieme-connect.deepdf.pub The Heck reaction, for instance, allows for the selective formation of C-C bonds at the double bond. thieme-connect.de The relative reactivity of the double bond versus the ester carbonyl group would depend on the specific reagents and conditions employed. For instance, in hydrogenation reactions, certain catalysts might preferentially reduce the double bond over the ester, or vice versa. encyclopedia.pub

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Ethoxyprop-2-enyl acetate (B1210297), various NMR experiments can elucidate its connectivity and stereochemistry.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The structure of 2-Ethoxyprop-2-enyl acetate features several key proton systems: the vinylic protons of the enol ether, the allylic protons adjacent to the ester oxygen, and the protons of the ethoxy and acetate groups.

The vinylic protons (H²c and H²d) are expected to appear as distinct signals in the olefinic region of the spectrum, typically between δ 4.0 and 5.0 ppm. Due to being geminal to each other and coupled to the allylic protons, their signals would likely appear as multiplets. The allylic protons (H¹), being adjacent to an electron-withdrawing acetate group, are expected to resonate in a downfield region, likely around δ 4.5-5.0 ppm. rsc.org The protons of the ethoxy group would present as a quartet (H⁴) and a triplet (H⁵), characteristic of an ethyl group. bris.ac.uk The acetate methyl protons (H⁷) would appear as a sharp singlet, typically around δ 2.0 ppm. bris.ac.uktetratek.com.tr

Predicted ¹H NMR Data for this compound

This table is based on established chemical shift principles for vinylic, allylic, and ester-containing compounds.

| Label | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H¹ | -CH₂-O(C=O)- | 4.7 | s | - |

| H²c, H²d | =CH₂ | 4.2 - 4.5 | m | - |

| H⁴ | -O-CH₂-CH₃ | 3.9 | q | J = 7.0 |

| H⁵ | -O-CH₂-CH₃ | 1.3 | t | J = 7.0 |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the nature of the carbon skeleton.

The quaternary carbon of the enol ether (C³) is expected to be significantly downfield, likely in the range of δ 150-160 ppm, due to the deshielding effect of the attached oxygen. The terminal vinylic carbon (C²) would appear further upfield, around δ 90-100 ppm. The carbonyl carbon (C⁶) of the acetate group is characteristically found in the δ 170-175 ppm region. libretexts.org The allylic carbon (C¹) will be deshielded by the adjacent ester oxygen, appearing around δ 65-75 ppm. The carbons of the ethoxy group (C⁴, C⁵) and the acetate methyl (C⁷) will appear in the upfield aliphatic region. libretexts.orgchemicalbook.com

Predicted ¹³C NMR Data for this compound

This table is based on established chemical shift principles and data from analogous compounds. libretexts.orgchemicalbook.comhmdb.cahmdb.ca

| Label | Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C¹ | -CH₂-O(C=O)- | 68 |

| C² | =CH₂ | 93 |

| C³ | =C(OEt)- | 155 |

| C⁴ | -O-CH₂-CH₃ | 64 |

| C⁵ | -O-CH₂-CH₃ | 15 |

| C⁶ | -C(=O)CH₃ | 171 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. tetratek.com.trgoogle.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton couplings. rsc.org A key correlation would be observed between the ethoxy group's methylene (B1212753) (H⁴) and methyl (H⁵) protons. Depending on the resolution, weak long-range couplings might be visible between the allylic protons (H¹) and the vinylic protons (H²).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. tetratek.com.tr It would definitively link the proton signals to their respective carbon signals listed in the tables above (e.g., H¹ to C¹, H² to C², H⁴ to C⁴, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. tetratek.com.tr Key expected correlations for this compound would include:

From the allylic protons (H¹) to the carbonyl carbon (C⁶) and the vinylic carbons (C² and C³).

From the vinylic protons (H²) to the allylic carbon (C¹) and the quaternary vinylic carbon (C³).

From the ethoxy methylene protons (H⁴) to the quaternary vinylic carbon (C³) and the ethoxy methyl carbon (C⁵).

From the acetate methyl protons (H⁷) to the carbonyl carbon (C⁶).

These combined 2D techniques would provide a comprehensive and unambiguous map of the entire molecular structure. chemicalbook.com

Oxygen-17 (¹⁷O) NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct insight into the electronic environment of the oxygen atoms. In this compound, there are three distinct oxygen environments. Based on literature for enol ethers and esters, the chemical shifts can be predicted. rsc.orgspectroscopyonline.com The ether oxygen (O-C=C) of the enol ether system is expected to resonate in a specific region characteristic of such functionalities. The carbonyl oxygen (C=O) of the acetate group would be found significantly downfield, while the single-bonded ester oxygen (C-O-C=O) would appear at an intermediate chemical shift.

Stereochemical features of a molecule can often be determined using NMR parameters like nuclear Overhauser effects (NOE) and J-coupling constants. hmdb.camdpi.com For the specific structure of this compound, there are no stereocenters, and the terminal methylene group prevents E/Z isomerism around the double bond. However, if the vinylic group were further substituted, creating geometric isomers, NMR would be the primary tool for assignment. For instance, the magnitude of the ³J(H,H) coupling constant across a double bond is typically larger for trans protons than for cis protons. bris.ac.uk Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could be used to identify protons that are close in space, which would help differentiate between E and Z isomers. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by absorptions from the ester and enol ether groups. A very strong and sharp absorption band is expected for the carbonyl (C=O) stretch of the acetate group, typically appearing around 1740-1750 cm⁻¹. rsc.org The spectrum would also feature a characteristic C=C stretching vibration for the enol ether double bond in the 1640-1680 cm⁻¹ region. Additionally, a series of strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹, would correspond to the C-O stretching vibrations of both the ester and the enol ether moieties.

Predicted IR Absorption Bands for this compound

This table is based on characteristic IR frequencies for ester and enol ether functional groups.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Medium-Strong |

| 1745 | C=O stretch | Acetate Ester | Strong |

| 1660 | C=C stretch | Enol Ether | Medium |

| 1230 | C-O stretch | Acetate Ester | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (Chemical Formula: C₇H₁₂O₃), HRMS provides a precise theoretical mass that can be experimentally verified.

| Chemical Formula | Adduct Ion | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₁₂O₃ | [M+H]⁺ | 145.08592 |

| [M+Na]⁺ | 167.06786 | |

| [M+K]⁺ | 183.04180 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a sample. researchgate.net In the context of this compound, GC-MS serves a dual purpose: assessing the compound's purity and identifying any volatile impurities resulting from synthesis or degradation. jmaterenvironsci.comresearchgate.net

The gas chromatography component separates individual compounds from a mixture based on their boiling points and interactions with the capillary column's stationary phase. The retention time (the time it takes for a compound to elute from the column) is a characteristic property that can be used for identification when compared to a standard. Following separation, the mass spectrometer bombards the eluted molecules with electrons (typically via Electron Ionization, EI), causing them to fragment in a reproducible manner. pjps.pk This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that allows for structural elucidation. whitman.edu

While a specific, published mass spectrum for this compound is not available, a predicted fragmentation pattern can be deduced from its structure, applying established fragmentation rules for esters and enol ethers. The molecular ion peak (M⁺) would be expected at m/z = 144.

Key predicted fragmentation pathways include:

Loss of the acetyl group: A prominent fragmentation would be the cleavage of the acyl-oxygen bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment corresponding to ethoxy propanol.

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group could lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), generating a cation at m/z 99.

McLafferty Rearrangement: A characteristic rearrangement for esters could lead to the loss of an ethylene (B1197577) molecule (28 Da) from the ethoxy group, resulting in a fragment at m/z 116.

Formation of the acetyl cation: A common fragment in acetate esters is the acetyl cation [CH₃CO]⁺, which would produce a strong signal at m/z 43.

| Mass-to-Charge Ratio (m/z) | Predicted Fragment Ion | Notes |

|---|---|---|

| 144 | [C₇H₁₂O₃]⁺• | Molecular Ion (M⁺) |

| 99 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 87 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak for acetates) |

For purity analysis, the GC chromatogram would ideally show a single, sharp peak corresponding to this compound. The presence of any additional peaks would indicate impurities, which could then be identified by their respective mass spectra.

X-ray Crystallography of Solid Derivatives (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. jhu.edursc.org This technique involves directing X-rays onto a single crystal of a substance and analyzing the resulting diffraction pattern.

For this compound, which is expected to be a liquid under standard conditions, X-ray crystallography is not directly applicable. The technique requires the compound to be in a stable, well-ordered crystalline lattice.

In some cases, liquid compounds can be analyzed by forming solid derivatives. This involves a chemical reaction to create a new, crystalline compound from which the structure of the original molecule can be inferred. However, a review of scientific literature indicates that no solid derivatives of this compound have been synthesized and characterized by X-ray crystallography. Therefore, this analytical method is not currently applicable to this specific compound.

Theoretical and Computational Chemistry Applied to 2 Ethoxyprop 2 Enyl Acetate

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

DFT studies on analogous compounds, such as vinyl acetate (B1210297) and ethylene-vinyl acetate copolymers, have been used to understand degradation mechanisms and reactivity. researchgate.netresearchgate.net By applying similar methodologies, the electronic properties of 2-ethoxyprop-2-enyl acetate can be thoroughly investigated. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

A hypothetical DFT analysis of this compound would likely reveal a high electron density around the oxygen atoms of the ester and ether groups due to their high electronegativity. The π-system of the double bond would also be a region of significant electron density. The calculated electrostatic potential map would highlight the electron-rich areas, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. These insights are fundamental to understanding the molecule's reactivity in various chemical environments.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability |

| Dipole Moment | 1.9 D | Influences intermolecular interactions |

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the structures of transition states. For this compound, these calculations can predict the feasibility and mechanisms of various reactions, such as hydrolysis, polymerization, or addition reactions across the double bond.

For instance, theoretical studies on the atmospheric oxidation of the related compound vinyl acetate initiated by OH radicals have utilized methods like M06-2X to investigate potential energy surfaces. researchgate.net This approach helps in identifying the most favorable reaction pathways by comparing the activation energies of different possible mechanisms, such as addition to the double bond versus hydrogen abstraction. researchgate.net

Applying a similar computational strategy to this compound would involve modeling the interaction with a reactant and calculating the energy profile along the reaction coordinate. This would reveal the energy of the transition state, which is the primary determinant of the reaction rate. Such calculations could be used to study its polymerization behavior, predicting whether cationic or radical polymerization is more favorable and elucidating the stereoselectivity of the process.

Molecular Modeling of Conformations and Isomers

Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are used to explore the conformational landscape and isomerism of molecules. This compound can exist in various conformations due to the rotation around its single bonds, particularly the C-O bonds of the ether and ester groups.

Computational conformational analysis can identify the most stable conformers by calculating their relative energies. This is crucial as the reactivity and physical properties of the molecule can be influenced by its predominant conformation. For example, in a study of (1E)-2-(Diacetylamino)-1-methylprop-1-enyl acetate, the analysis established the configuration of the double bond and the relative orientation of the substituent groups. researchgate.net

For this compound, modeling would likely focus on the rotational barriers around the C-O bonds and the orientation of the ethoxy and acetate groups relative to the vinyl group. The presence of the methyl group on the double bond also introduces the possibility of E/Z isomerism, and computational methods can determine the relative stability of these isomers. Understanding the preferred three-dimensional structure is essential for predicting how the molecule will interact with other molecules, such as in a catalytic process or during polymerization. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry has become a reliable tool for the prediction of spectroscopic parameters, which is invaluable for structure elucidation. researchgate.net For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

Methods for predicting NMR spectra often involve DFT calculations to determine the isotropic shielding values of the nuclei. uncw.edu These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been shown to be quite high, often with mean average errors of less than 0.2 ppm for ¹H and 2-4 ppm for ¹³C NMR. bris.ac.uk

The predicted NMR spectrum for this compound would provide a theoretical benchmark to compare against experimental data, aiding in the confirmation of its structure. Discrepancies between predicted and experimental spectra can often point to subtle structural or conformational effects that might otherwise be overlooked.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| =CH₂ | 4.1 - 4.3 | C=O | ~169 |

| -OCH₂CH₃ | 3.8 - 4.0 | C(ethoxy)= | ~155 |

| -C(=C)CH₃ | 1.9 - 2.1 | =CH₂ | ~90 |

| -C(=O)CH₃ | 2.1 - 2.3 | -OCH₂CH₃ | ~65 |

| -OCH₂CH₃ | 1.2 - 1.4 | -C(=O)CH₃ | ~21 |

| -C(=C)CH₃ | ~18 | ||

| -OCH₂CH₃ | ~15 |

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is a key component in the rational design of new molecules with desired properties. nih.gov Starting with the scaffold of this compound, computational methods can be used to design novel derivatives by systematically modifying its functional groups. For example, different ester or ether groups could be substituted, and the effect of these substitutions on the molecule's electronic properties, reactivity, and stability can be predicted computationally.

This in silico screening allows for the rapid evaluation of a large number of potential derivatives without the need for extensive synthetic work. nih.gov For instance, if the goal is to design a monomer that polymerizes more readily, DFT calculations could be used to identify substituents that lower the activation energy for polymerization. Similarly, if the aim is to create a more biodegradable analogue, quantum chemical calculations could model the energetics of hydrolysis for various ester derivatives. This approach accelerates the discovery of new materials and functional chemicals.

Chemoinformatics and Property Prediction for Analogous Compounds

Chemoinformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. For compounds analogous to this compound, chemoinformatics tools can be used to develop Quantitative Structure-Property Relationship (QSPR) models. ucla.edu These models establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties.

By building a QSPR model based on a dataset of known esters and vinyl ethers, it would be possible to predict various properties of this compound and its derivatives. mdpi.com These properties could include boiling point, vapor pressure, solubility, and even toxicity. Chemoinformatics platforms also allow for virtual screening of large chemical libraries to identify other compounds with similar properties to this compound. researchgate.net This is particularly useful in materials science and drug discovery for identifying new leads with desirable characteristics. acs.org

Applications of 2 Ethoxyprop 2 Enyl Acetate in Synthetic Organic Chemistry

Strategic Building Block in Total Synthesis

2-Ethoxyprop-2-enyl acetate's utility as a strategic building block is highlighted by its role as a precursor to various important chemical structures.

This compound is instrumental in the synthesis of heterocyclic systems like dihydropyranones and furanones. ucl.ac.ukucl.ac.uk These ring systems are core components of numerous biologically active natural products. ucl.ac.uk The synthesis of dihydropyranones, for instance, provides a pathway to a diverse range of substituted tetrahydropyrans and spiroketal systems. ucl.ac.uk

One notable application involves mercury(II)-catalyzed cyclization reactions. ucl.ac.uk For example, the mercury(II)-catalyzed rearrangement of epoxy alkynols can generate 2,3-dihydropyran-4-ones. ucl.ac.uk In some cases, particularly when an electron-donating group like an ethoxy group is present on the alkyne, cyclization can occur spontaneously during dihydroxylation. ucl.ac.uk This methodology has been applied to the synthesis of 3(2H)-furanone systems, which are valuable precursors for natural product synthesis. ucl.ac.ukucl.ac.uk

As a synthon, 2-ethoxyprop-2-enyl acetate (B1210297) facilitates crucial carbon-carbon bond forming reactions, which are fundamental to organic synthesis. sigmaaldrich.comrsc.org These reactions are essential for elaborating and extending carbon frameworks in medicinal chemistry, agrochemical synthesis, and natural product synthesis. sigmaaldrich.com The compound can be converted into organometallic reagents, such as tributyl(1-ethoxyprop-1-enyl)stannane, through lithiation and subsequent quenching with tributyltin chloride. caltech.educaltech.edu This stannane (B1208499) derivative can then participate in Stille cross-coupling reactions, a powerful method for creating new carbon-carbon bonds. caltech.educaltech.edu

The ability to form C-C bonds underpins the construction of complex molecules from simpler, often bio-based, starting materials. rsc.org The development of robust protocols for such transformations is a continuous focus of chemical research. sigmaaldrich.com

The role of this compound as an intermediate is critical in the total synthesis of various natural products. ucl.ac.ukcaltech.eduthieme-connect.de Natural products often possess complex structures with specific stereochemistry, and the controlled construction of these molecules is a significant challenge. sigmaaldrich.com The pyranoid and furanyl ring systems derived from this acetate are found in a wide array of natural products with important therapeutic properties. ucl.ac.uk

For instance, the methodologies involving this compound can be applied to synthesize fragments that are later incorporated into larger, more complex natural product structures in a convergent synthesis approach. ucl.ac.uk This strategy has been considered in the proposed synthesis of natural products like (-)-Pestalotin, a gibberellin synergist, and NK10958P, a plant growth regulator. ucl.ac.uk

Role as a Polymerization Monomer or Modifying Agent

While detailed information on this compound's specific role as a polymerization monomer is not extensively documented in the provided search results, the broader class of vinyl acetates and related vinyl ethers are well-known monomers. wikipedia.org Vinyl acetate, for example, is the precursor to polyvinyl acetate and other important industrial polymers. wikipedia.org Acetic acid, 2-propen-1-yl ester (allyl acetate) is also used in polymer synthesis. nih.gov Given its structure, this compound possesses a polymerizable alkene functional group. The presence of both an ether and an acetate group could impart unique properties to polymers derived from it, potentially influencing factors like solubility, adhesion, and thermal stability.

The modification of polymers is another area where such a monomer could be valuable. Incorporating functional monomers can alter the physical and chemical properties of the resulting polymer. For example, it could be used as a comonomer to introduce specific functionalities into a polymer chain.

Development of Chiral Auxiliaries and Ligands Derived from this compound (if applicable)

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org While the direct use of this compound to create chiral auxiliaries is not explicitly detailed, its derivatives could potentially be developed into such reagents. The synthesis of chiral ligands for catalysis is another possibility. For example, rearrangement products derived from related chemistries have been explored as chiral diene ligands in rhodium-catalyzed conjugate addition reactions. core.ac.uk Given the synthetic flexibility of this compound, it could serve as a starting material for more complex, chiral molecules designed to act as ligands in asymmetric catalysis.

Academic Insights into Industrial Organic Synthesis Methodologies (e.g., efficiency, selectivity)

The reactions involving this compound and its derivatives offer valuable insights into industrial organic synthesis, particularly concerning efficiency and selectivity. numberanalytics.commoravek.comorganic-chemistry.org The ability to perform reactions that form complex ring structures with high regio- and stereoselectivity is a cornerstone of modern industrial synthesis. numberanalytics.com

The development of highly selective catalytic reactions, such as the Hg(OTf)₂-catalyzed hydration of sec-ethoxyalkynyl acetates to produce α,β-unsaturated esters with virtually complete E-selectivity, showcases the drive for efficient and atom-economical processes. organic-chemistry.org Such methods offer significant advantages over traditional reactions like the Wittig or Horner-Wadsworth-Emmons reactions, which often yield mixtures of isomers. organic-chemistry.org The principles of green chemistry, such as avoiding toxic solvents and minimizing waste, are also increasingly important in both academic and industrial settings. beilstein-journals.org The study of reaction mechanisms and the optimization of reaction conditions, as seen in the synthesis of various organic molecules, contribute to the development of more sustainable and efficient industrial processes. rsc.orgnih.govmdpi.comorganic-chemistry.org

Emerging Research Frontiers and Future Prospects

Development of Greener Synthetic Routes for Vinylic Acetates and Enol Ethers

The chemical industry's shift towards sustainability has spurred significant research into more environmentally benign methods for synthesizing key chemical building blocks like vinylic acetates and enol ethers. Traditional methods often rely on noble-metal catalysts or harsh reagents. acs.org Modern approaches aim to mitigate these drawbacks by using water as a reagent, employing metal-free catalysts, or utilizing efficient, atom-economical reactions.

One promising strategy is the dehydrogenative synthesis of esters from enol ethers using water as the formal oxidant. nih.gov Research has demonstrated that a novel Ruthenium-Acr(Ph) complex can effectively catalyze the conversion of various vinyl ethers—including ethyl, n-butyl, and benzyl (B1604629) vinyl ethers—into their corresponding esters with high yields (73-88%). nih.govrsc.org This process is highly atom-economical, with hydrogen gas being the only byproduct. rsc.org The reaction proceeds through a synergistic mechanism where the catalyst facilitates both the hydration of the enol ether and the subsequent dehydrogenation. nih.govrsc.org

For the synthesis of vinylic acetates, a general and straightforward metal-free Baeyer–Villiger reaction has been developed. acs.org This method uses Oxone, an inexpensive and nonhazardous oxidizing agent, to transform α,β-unsaturated ketones into their corresponding vinyl acetates, tolerating a wide range of functional groups. acs.org Furthermore, the use of acidic ionic liquids, such as [emim][HSO4], has been explored as a promoter for the green-chemistry synthesis of vinyl ethers. researchgate.net These approaches signify a move away from the historical reliance on mercury or palladium catalysts for vinyl acetate (B1210297) synthesis. acs.orgresearchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis by enabling the rapid screening and optimization of reaction conditions. chemrxiv.org These technologies allow researchers to perform a vast number of experiments in parallel, accelerating the discovery of novel synthetic routes and catalysts for compounds like vinylic acetates and enol ethers. chemrxiv.orgacs.org

The development of microreactors coupled with automated control systems represents a significant advancement for the production of commodity chemicals like vinyl acetate. kaznu.kzresearchgate.net These systems allow for precise control over reaction parameters, leading to optimized conditions, increased efficiency, and reduced development time and costs. kaznu.kz The use of 3D printing and polymer materials in constructing these microreactors further enhances their cost-effectiveness. kaznu.kzresearchgate.net

In the realm of catalyst and reaction discovery, HTE platforms are invaluable. For instance, HTE has been used to screen Lewis acid catalysts for the synthesis of 2-oxazolines from nitriles, a reaction relevant to the precursors of some functionalized polymers. researchgate.net In one study, zinc acetate was identified as the optimal catalyst from a screening of various options. researchgate.net This ability to rapidly test large arrays of catalysts, solvents, and other reaction parameters allows chemists to move beyond traditional, time-consuming optimization methods and explore a much broader chemical space. acs.org Such techniques are being applied to complex catalytic cycles, including Mizoroki–Heck and Suzuki couplings, demonstrating their power in refining syntheses that could be applied to complex vinylic acetate or enol ether derivatives. acs.orgacs.org

Exploration of Bio-Inspired Catalysis for its Transformations

Bio-inspired and biocatalytic methods offer a powerful, green alternative for chemical transformations, often providing high selectivity under mild conditions. For vinylic acetates, lipases have emerged as highly effective biocatalysts. Vinyl acetate is widely used as an acyl donor in lipase-catalyzed transesterification reactions to produce a variety of esters. mdpi.comjst.go.jp

This method has been successfully applied to the synthesis of flavor and fragrance compounds like geranyl acetate, where lipases from Pseudomonas fluorescens and Candida antarctica (Novozym 435) have shown high conversion rates (>95%). jst.go.jpresearchgate.net Lipase-catalyzed reactions can often be performed in organic solvents or even solvent-free systems, reducing environmental impact. jst.go.jp Researchers have also developed innovative approaches such as ionic liquid-coated enzymes (ILCEs) to create heterogeneous biocatalysts that exhibit enhanced activity and can be more easily recovered and reused. mdpi.com

Beyond transesterification, other enzyme classes are being explored. For example, Baeyer–Villiger monooxygenases (BVMs) are attractive for the synthesis of lactones from ketones, a transformation analogous to the oxidation of cyclic enol ethers. mdpi.com The use of these enzymes is advantageous due to their high enantio- and regioselectivity and their use of molecular oxygen as the oxidant, presenting a greener alternative to chemical methods that often require peroxides. mdpi.com

Table 1: Examples of Biocatalytic Transformations

| Reaction Type | Substrate(s) | Biocatalyst | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Transesterification | Geraniol and Vinyl Acetate | Lipase from Pseudomonas fluorescens | Geranyl Acetate | Optimal catalyst among several tested, achieving >96% conversion in 3 hours. | jst.go.jp |

| Transesterification | D-ribono-1,4-lactone and Vinyl Acetate | Lipase B from Candida antarctica (CAL-B) | 5-monoacetylated derivative | CAL-B provided quantitative conversion (>99%) to a single regioselective product. | researchgate.net |

| Enantioselective Transesterification | Racemic Alcohols and Vinyl Acetate | Ionic Liquid-Coated Lipase from Pseudomonas cepacia | Chiral Esters | ILCE showed enhanced catalytic activity and could be reused as a heterogeneous catalyst. | mdpi.com |

| Baeyer-Villiger Oxidation | Ketones | Baeyer-Villiger Monooxygenases | Lactones | Enzymatic method offers high enantio- and regioselectivity using molecular oxygen. | mdpi.com |

Potential for Functional Material Design

Enol ethers and vinylic acetates are versatile monomers for the synthesis of functional polymers with tailored properties. A significant area of research is the development of degradable polymers, which are crucial for addressing plastic pollution and for biomedical applications.

Recent breakthroughs have shown that cyclic enol ethers are highly effective monomers for Ring-Opening Metathesis Polymerization (ROMP). acs.orgnih.gov Using Grubbs catalysts, cyclic enol ethers like 2,3-dihydrofuran (B140613) can be polymerized to produce poly(enol ether)s. acs.org These polymers are notable for their degradability; they can be broken down into small molecules by hydrolysis under mild acidic conditions. acs.orgacs.org Furthermore, the polymerization process allows for excellent control over molecular weight and results in polymers with perfect regioregularity. nih.govacs.org This research opens the door to a new class of ROMP-derived materials that are both degradable and depolymerizable, allowing for monomer recycling. acs.orgacs.org

The copolymerization of enol ethers with other monomers, such as norbornenes, further expands the possibilities, enabling the synthesis of degradable block copolymers and thermosets with tunable mechanical and chemical properties. springernature.com Vinylic acetates, particularly vinyl acetate itself, are fundamental monomers for producing a wide range of materials, including poly(vinyl acetate) and ethylene-vinyl acetate (EVA) copolymers, which have widespread applications in adhesives, coatings, and films. acs.orgchemscene.com The ability of enol ether-functionalized monomers to react with thiols via the thiol-ene reaction also makes them ideal for creating cross-linked thiol-ene networks. wikipedia.org

Table 2: Polymerization of Enol Ethers

| Polymerization Method | Monomer | Catalyst | Resulting Polymer | Key Feature | Reference |

|---|---|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | 2,3-dihydrofuran | Grubbs Catalysts (G1, G2) | Poly(dihydrofuran) | Degradable under acidic conditions and can be depolymerized to recycle the monomer. | acs.orgacs.org |

| Ring-Opening Metathesis Copolymerization | 2,3-dihydrofuran and Norbornenes | Grubbs Catalysts | Degradable block copolymers | Enables synthesis of new degradable materials with tunable properties. | springernature.com |

| Cationic Polymerization | Vinyl ethers (e.g., ethyl vinyl ether) | Lewis Acids | Polyvinyl ethers | Vinyl ethers are susceptible to polymerization to form stable ether polymers. | wikipedia.org |

Unexplored Reactivity and Derivatization Strategies

While the basic reactivity of enol ethers and vinylic acetates is well-understood, ongoing research continues to uncover novel transformations and derivatization strategies. These electron-rich alkenes are susceptible to attack by electrophiles, but modern synthetic chemistry is leveraging this reactivity in increasingly sophisticated ways. wikipedia.org

One cutting-edge area is electrochemistry. An electrochemical oxyazidation of α-arylvinyl acetates has been developed to synthesize α-azidoketones, which are valuable synthetic intermediates. beilstein-journals.org This method uses the passage of electric current in place of chemical oxidants, representing a greener and more controlled approach to functionalization. beilstein-journals.org Another novel strategy involves Nickel-hydride (NiH) catalyzed reductive hydrocarbonation, which allows for the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds by reacting enol esters with alkyl or aryl halides under mild conditions. chinesechemsoc.org